2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an isoindole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Formation of the Isoindole Moiety: The isoindole moiety is formed through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the piperidine-sulfonyl intermediate with the isoindole moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 4-(4-Methylpiperidin-1-yl)aniline
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of structural features, including the piperidine ring, sulfonyl group, and isoindole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O4S/c1-14-10-12-21(13-11-14)27(25,26)16-8-6-15(7-9-16)22-19(23)17-4-2-3-5-18(17)20(22)24/h2-9,14H,10-13H2,1H3 |
InChI Key |
VXQCVXDCZUGIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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